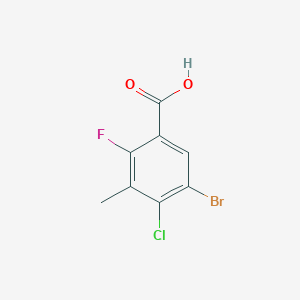

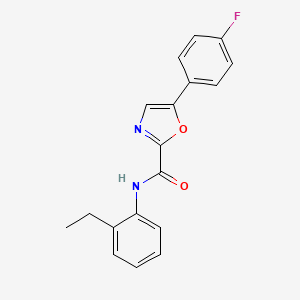

![molecular formula C19H22N4O2 B2471730 9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 587008-19-3](/img/structure/B2471730.png)

9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one . It is a heterocyclic compound that is known for diverse pharmacological activities such as anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive .

Synthesis Analysis

The synthesis of this compound involves a three-component reaction between aldehydes, dimedone, and 3-amino-1,2,4-triazole in acetic acid as the reaction medium at 60 °C . The use of acetic acid as the reaction medium results in a remarkable beneficial effect on the reaction, allowing it to be performed without the need of incorporating a catalyst .Molecular Structure Analysis

The structure of this compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS . The molecular formula of the compound is C19H22N4O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR) process . MCRs have emerged as a powerful synthetic tool in organic synthesis due to their advantages over the conventional multi-step synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the conditions used in its synthesis. It is synthesized at 60 °C in acetic acid , suggesting that it is stable under these conditions.Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in the field of organic chemistry has led to the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, including the specified compound, through reactions involving 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. These studies highlight the mechanisms of heterocyclization and the formation of pyrimidine heterocycles, contributing significantly to the synthesis of novel heterocyclic compounds with potential therapeutic applications (Lipson et al., 2003).

Antimicrobial Activity

Several derivatives related to the specified compound have been synthesized and evaluated for their antimicrobial activity. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, demonstrated significant antimicrobial properties, showcasing the potential of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Pharmacological Investigations

Pharmacological studies have focused on the synthesis of derivatives with varied biological activities, including H1-antihistaminic agents. Compounds synthesized from the base structure have been tested in vivo for their potential as H1-antihistaminic agents, showing promising results compared to standard drugs with minimal side effects. This indicates the compound's derivatives as potential candidates for further development as new therapeutic agents in treating allergic reactions (Alagarsamy et al., 2009).

Quality Control and Method Development

Research has also extended to developing quality control methods for these compounds, focusing on ensuring the purity, stability, and efficacy of the synthesized compounds. This includes detailed analytical methodologies for identifying, characterizing, and quantifying the compounds, providing a framework for their pharmaceutical development and application (Danylchenko et al., 2018).

Mechanism of Action

Target of Action

The compound belongs to a class of molecules known as triazoloquinazolines , which have been studied for their potential antifungal and antioxidant activities . .

Mode of Action

Triazoloquinazolines, the class of compounds to which mfcd03856088 belongs, have been suggested to exhibit significant antifungal and antioxidant activities . The compound’s interaction with its targets likely results in changes that contribute to these observed activities.

Biochemical Pathways

Given the reported antifungal and antioxidant activities of related triazoloquinazolines , it is plausible that MFCD03856088 may interact with pathways related to these biological processes

Result of Action

Based on the reported activities of related triazoloquinazolines , it can be hypothesized that MFCD03856088 may exert antifungal and antioxidant effects at the molecular and cellular levels.

properties

IUPAC Name |

9-(4-ethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-4-25-13-7-5-12(6-8-13)17-16-14(9-19(2,3)10-15(16)24)22-18-20-11-21-23(17)18/h5-8,11,17H,4,9-10H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENKCJKEHOMKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC=NN24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

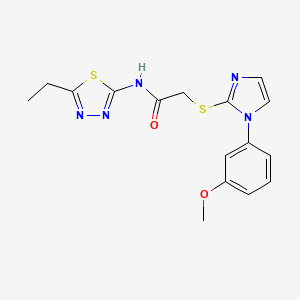

![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)

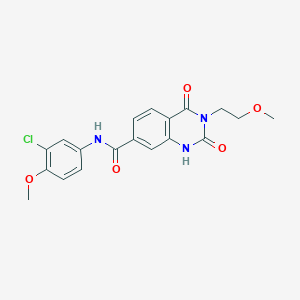

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

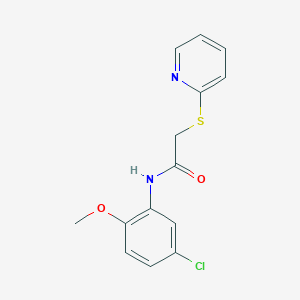

![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)

![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2471663.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2471665.png)